3-fluoro-1-methyl-1H-indole
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Overview
Description
3-Fluoro-1-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-1-methyl-1H-indole typically involves the electrophilic fluorination of indole derivatives. One common method includes the use of trifluoromethyl hypofluorite (CF₃OF) in the presence of a suitable solvent like methanol or acetonitrile. The reaction is carried out at low temperatures, often around -78°C, to ensure the selective introduction of the fluorine atom .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents like Selectfluor or cesium fluoroxysulfate. These methods are optimized for high yield and purity, making the compound suitable for further applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-1-methyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of the fluorine atom makes the indole ring more reactive towards electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The methyl group at the first position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like trifluoromethyl hypofluorite and Selectfluor are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various fluorinated indole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Fluoro-1-methyl-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 3-fluoro-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
3-Fluoroindole: Lacks the methyl group at the first position, resulting in different chemical properties.
1-Methylindole: Does not have the fluorine atom, affecting its reactivity and biological activity.
5-Fluoro-1-methyl-1H-indole: Fluorine atom is at the fifth position, leading to variations in its chemical behavior.
Uniqueness: 3-Fluoro-1-methyl-1H-indole is unique due to the specific positioning of both the fluorine and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-fluoro-1-methylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWXIEGUHNBXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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